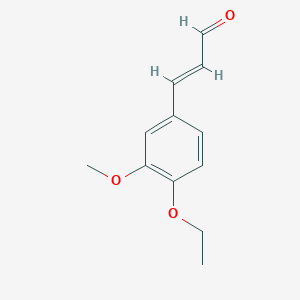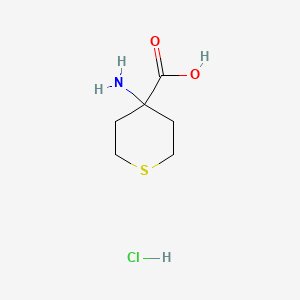
4-aminooxane-2-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-aminooxane-2-carboxylic acid, Mixture of diastereomers” refers to a mixture of stereoisomers of 4-aminooxane-2-carboxylic acid. A diastereomer is a type of a stereoisomer. Diastereomers are defined as non-mirror image non-identical stereoisomers, thus they have different physical properties and can exhibit different chemical reactivity . This mixture is a racemic mixture, which is a 50:50 mixture of two enantiomers .
Synthesis Analysis
The synthesis of a racemic mixture involves the reaction of a racemate with an enantiomerically pure chiral reagent, which gives a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
The molecular structure of the diastereomers in the mixture can be analyzed using techniques such as spectroscopy or chromatography . Since each enantiomer rotates plane-polarized light in an equal but opposite direction, the overall optical activity of a racemic mixture is zero .Chemical Reactions Analysis
The chemical reactions involving diastereomers are based on their different physical and chemical properties . For instance, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical And Chemical Properties Analysis
Diastereomers have different physical properties such as solubility, melting point, and boiling point . These differences in physical properties are used to achieve resolution of racemates .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminooxane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxybutane", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Epoxide ring opening - 2,3-epoxybutane is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 4-hydroxy-2-aminobutane.", "Step 2: Protection of hydroxyl group - The hydroxyl group of 4-hydroxy-2-aminobutane is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 3: Oxidation - tert-butyldimethylsilyl-4-hydroxy-2-aminobutane is oxidized with potassium permanganate in the presence of sodium hydroxide to form tert-butyldimethylsilyl-4-oxo-2-aminobutane.", "Step 4: Reduction - tert-butyldimethylsilyl-4-oxo-2-aminobutane is reduced with sodium borohydride in the presence of acetic acid to form tert-butyldimethylsilyl-4-hydroxy-2-aminobutane.", "Step 5: Deprotection - The tert-butyldimethylsilyl group is removed from tert-butyldimethylsilyl-4-hydroxy-2-aminobutane by reacting it with hydrochloric acid in the presence of water to form 4-hydroxy-2-aminobutane.", "Step 6: Carboxylation - 4-hydroxy-2-aminobutane is carboxylated with carbon dioxide in the presence of sodium hydroxide to form 4-aminooxane-2-carboxylic acid.", "Step 7: Diastereomer separation - The resulting product is a mixture of diastereomers, which can be separated using chromatography or other methods." ] } | |
CAS-Nummer |
1544494-67-8 |
Produktname |
4-aminooxane-2-carboxylic acid, Mixture of diastereomers |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




